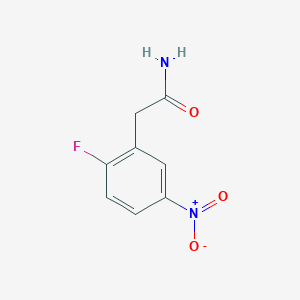

2-{2-Fluoro-5-nitrophenyl}acetamide

Description

2-{2-Fluoro-5-nitrophenyl}acetamide (CAS 454-07-9), also known as N-(2-fluoro-5-nitrophenyl)acetamide, is an acetamide derivative featuring a fluoro substituent at the 2-position and a nitro group at the 5-position on the phenyl ring. This compound is structurally characterized by its electron-withdrawing groups (fluoro and nitro), which influence its electronic properties, solubility, and reactivity. It is primarily utilized in synthetic organic chemistry and pharmaceutical research, though specific applications remain under investigation .

Properties

Molecular Formula |

C8H7FN2O3 |

|---|---|

Molecular Weight |

198.15 g/mol |

IUPAC Name |

2-(2-fluoro-5-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H7FN2O3/c9-7-2-1-6(11(13)14)3-5(7)4-8(10)12/h1-3H,4H2,(H2,10,12) |

InChI Key |

VXTVSBFUDDMJKS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)F |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Positional Isomerism: N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide

The nitro group at the 5-position remains consistent, but the altered substituent positions may affect biological activity and molecular interactions .

Functional Group Replacement: 2-Cyano-N-(2-methyl-5-nitrophenyl)acetamide

Here, the fluoro group is replaced with a methyl group (CAS 219618-09-4). The methyl substituent is electron-donating, reducing the ring’s electron-deficient nature compared to the fluoro analog. This compound is used as a pharmaceutical intermediate, suggesting that methyl substitution may favor metabolic stability over the fluoro derivative’s reactivity .

Hydroxyl Substitution: N-(2-Hydroxy-5-nitrophenyl)acetamide

Replacing the fluoro group with a hydroxyl group (CAS 97-60-9) introduces hydrogen-bonding capability, significantly altering solubility and crystalline packing. The hydroxyl group may enhance bioavailability but could also increase susceptibility to oxidation compared to the fluoro analog .

Structural Modifications on the Acetamide Backbone

Cyano and Hydrazono Additions: (E)-2-Cyano-N-(2-fluoro-5-nitrophenyl)-2-(2-phenylhydrazono)acetamide (22d)

This derivative (melting point 235°C) features a cyano group and phenylhydrazono moiety, extending conjugation and increasing molecular rigidity. IR spectra show NH and CN stretches at 3320 cm⁻¹ and 2200 cm⁻¹, respectively, distinct from the target compound’s simpler acetamide structure. The additional functional groups may enhance photostability but reduce solubility .

Trifluoro Derivatives: 2,2,2-Trifluoro-N-methyl-N-[[2-(methylamino)-5-nitrophenyl]methyl]acetamide

The trifluoroacetamide group (CAS 71173-74-5) introduces strong electron-withdrawing effects, increasing acidity and resistance to nucleophilic attack.

Physicochemical and Spectral Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.